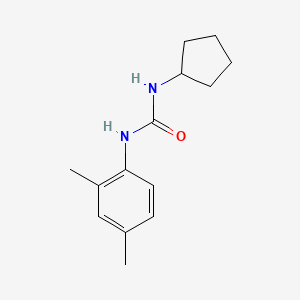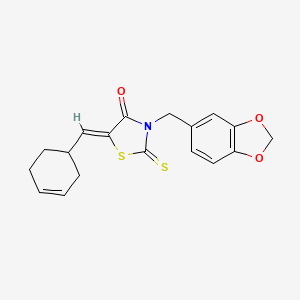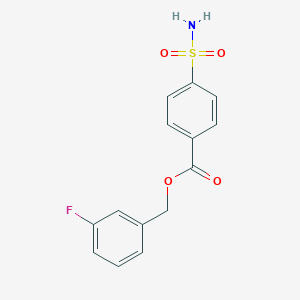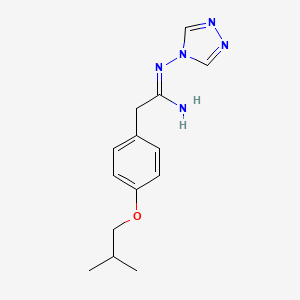
1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of 1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that the compound can interact with specific proteins and enzymes in the body, leading to various biological activities. For example, the compound has been found to inhibit the activity of certain enzymes involved in cancer cell growth and bacterial cell division, leading to their death.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells and bacteria, reduce inflammation, and modulate the immune system. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. The compound also possesses various biological activities, making it a potential candidate for the development of new drugs. However, the compound has some limitations, including its low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on the compound's biological activities. Another direction is the study of the compound's mechanism of action, which can provide insight into its potential therapeutic applications. Further studies can also be conducted to optimize the synthesis method and improve the compound's solubility, making it more suitable for various experiments.
合成方法
1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 4-nitrobenzaldehyde, 4-propoxybenzaldehyde, and barbituric acid in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol, at a specific temperature and pressure. The resulting compound is then purified through various techniques, such as recrystallization and chromatography.
科学研究应用
1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in drug discovery and development. The compound has been found to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that the compound can inhibit the growth of cancer cells and bacteria, making it a potential candidate for the development of new anticancer and antimicrobial drugs.
属性
IUPAC Name |
(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-2-11-29-16-9-3-13(4-10-16)12-17-18(24)21-20(26)22(19(17)25)14-5-7-15(8-6-14)23(27)28/h3-10,12H,2,11H2,1H3,(H,21,24,26)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPDMQKBGSCKEU-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)
![(1S*,4S*)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5346274.png)
![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)


![4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)
![4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5346326.png)
![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346335.png)
![1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride](/img/structure/B5346342.png)

![1-(4-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346360.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5346361.png)
